molecular formula C9H17Br B14492571 1-Bromo-4-methyloct-3-ene CAS No. 64286-69-7

1-Bromo-4-methyloct-3-ene

Cat. No.: B14492571
CAS No.: 64286-69-7
M. Wt: 205.13 g/mol
InChI Key: CUYPXQCHHBXXGO-UHFFFAOYSA-N
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Description

1-Bromo-4-methyloct-3-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a bromine atom and a double bond within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methyloct-3-ene can be synthesized through several methods. One common approach involves the bromination of 4-methyloct-3-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride (CCl4) under light or heat to facilitate the formation of the bromine radical .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methyloct-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium tert-butoxide: Used for elimination reactions.

    Hydrogen halides (HBr): Used for addition reactions.

Major Products Formed:

    Alcohols and Ethers: Formed through substitution reactions.

    Alkenes: Formed through elimination reactions.

    Dihalides and Haloalkanes: Formed through addition reactions.

Scientific Research Applications

1-Bromo-4-methyloct-3-ene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-methyloct-3-ene is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its longer carbon chain and the position of the bromine atom and double bond make it suitable for specific synthetic applications that other similar compounds may not fulfill.

Properties

CAS No.

64286-69-7

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

1-bromo-4-methyloct-3-ene

InChI

InChI=1S/C9H17Br/c1-3-4-6-9(2)7-5-8-10/h7H,3-6,8H2,1-2H3

InChI Key

CUYPXQCHHBXXGO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CCCBr)C

Origin of Product

United States

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